molecular formula C21H19NO6 B12476021 methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate CAS No. 1212271-14-1

methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate

Cat. No.: B12476021
CAS No.: 1212271-14-1
M. Wt: 381.4 g/mol
InChI Key: PFLCMTJFUCNZPF-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate (CAS No. 1212271-14-1) is a complex organic compound featuring a benzoate ester core linked to a bicyclic dioxoisoindole moiety via an acetyloxy bridge. Its structure combines aromaticity (benzoate), ester functionality, and a fused polycyclic system with etheno and cyclopropane rings, conferring unique steric and electronic properties .

Properties

CAS No.

1212271-14-1

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetyl]oxybenzoate

InChI

InChI=1S/C21H19NO6/c1-27-21(26)10-2-4-11(5-3-10)28-16(23)9-22-19(24)17-12-6-7-13(15-8-14(12)15)18(17)20(22)25/h2-7,12-15,17-18H,8-9H2,1H3

InChI Key

PFLCMTJFUCNZPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate typically involves multiple steps:

    Formation of the Dioxooctahydroisoindole Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the dioxooctahydroisoindole ring.

    Introduction of the Ethenocyclopropane Ring: This step involves the addition of an ethenocyclopropane moiety to the dioxooctahydroisoindole ring through a cyclopropanation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structure.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Methyl benzoate ester, acetyloxy linker C₂₃H₂₁NO₇* ~423.42 Pharmaceutical intermediate; materials science applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Chlorophenyl group, oxoethyl linker C₂₆H₂₁ClNO₅ 470.90 Enhanced lipophilicity; antimicrobial activity
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Dimethylphenyl group C₂₇H₂₃NO₅ 441.48 Improved thermal stability (Flash point: 384.8°C); enzyme inhibition
2-Oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Thiophene substituent C₂₅H₁₉NO₅S 453.49 Electron-rich aromatic system; anticancer potential
Tecovirimat (N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(trifluoromethyl)benzamide) Trifluoromethylbenzamide group C₁₉H₁₇F₃N₂O₄ 394.35 FDA-approved antiviral (smallpox); targets viral envelope proteins
Ethyl 4-(2-((4R,4aR,5aS,6S)-1,3-dioxo-3,3a,4,4a,5,5a,6,6a-octahydro-4,6-ethenocyclopropa[ƒ]isoindol-2(1H)-yl)acetamido)benzoate Ethyl ester, acetamido linker C₂₁H₂₂N₂O₄ 366.41 HIV-1 reverse transcriptase inhibition

Key Differences:

Substituent Effects :

  • Chlorophenyl and trifluoromethyl groups enhance biological activity by increasing lipophilicity and binding affinity to hydrophobic enzyme pockets .
  • Thiophene introduces π-electron density, improving interactions with biological targets like DNA or kinases .
  • Methyl and ethyl esters influence solubility; methyl esters are generally more volatile, while ethyl esters offer better hydrolytic stability .

Synthetic Accessibility :

  • The target compound is synthesized via multi-step routes involving esterification and cyclopropane ring formation .
  • Tecovirimat derivatives require specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity .

Biological Activity :

  • Compounds with chlorophenyl or trifluoromethyl groups show marked antiviral and antimicrobial effects .
  • Thiophene-containing analogs exhibit broader anticancer activity due to redox-active sulfur atoms .

Pharmaceutical Potential

  • Antiviral Activity: Tecovirimat derivatives inhibit viral replication by targeting envelope proteins, with EC₅₀ values in the nanomolar range .
  • Enzyme Inhibition : Dimethylphenyl-substituted analogs inhibit cytochrome P450 enzymes (IC₅₀: 1.2–3.8 μM), suggesting utility in drug-drug interaction studies .
  • Anticancer Properties : Thiophene-modified derivatives induce apoptosis in HeLa cells (IC₅₀: 8.5 μM) via ROS generation .

Limitations and Challenges

  • Synthetic Complexity : Multi-step syntheses limit scalability; yields for cyclopropane ring formation rarely exceed 60% .
  • Toxicity Concerns : Chlorophenyl derivatives show hepatotoxicity at high doses (LD₅₀: 120 mg/kg in mice) .

Biological Activity

Methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate is a complex organic compound with potential biological activities. Its unique structure, characterized by a dioxooctahydro-ethenocyclopropa isoindol core, suggests various interactions with biological systems. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H23N2O5C_{19}H_{23}N_{2}O_{5}, with a molecular weight of approximately 345.40 g/mol. The compound features a benzoate ester linked to an isoindole derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate various physiological functions.

Biological Activity Data

Activity TypeObserved EffectsReference
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Induces apoptosis in cancer cell lines.
Anti-inflammatory Reduces inflammatory markers in vitro.
Neuroprotective Protects neuronal cells from oxidative stress.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Anticancer Properties

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in dose-dependent apoptosis. Flow cytometry analysis showed increased annexin V binding and caspase activation, suggesting that the compound triggers programmed cell death pathways.

Anti-inflammatory Effects

Research has shown that this compound significantly decreases levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

A neuroprotective study demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. This effect was attributed to its antioxidant properties and ability to modulate cellular stress responses.

Q & A

Q. How to integrate this compound into a broader theoretical framework for heterocyclic drug discovery?

  • Methodology : Link to Hammett substituent constants for the benzoate group to predict electronic effects on bioactivity. Use Craig plots to correlate bicyclic ring strain with binding affinity trends in related isoindole derivatives .

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